Oleylamine

概述

描述

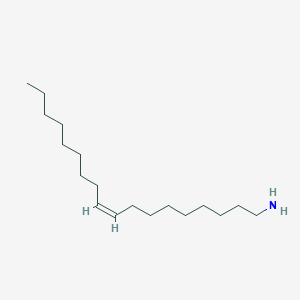

Oleylamine (OLA), a long-chain primary alkyl amine (C₁₈H₃₅NH₂), is a versatile reagent in nanomaterial synthesis, corrosion inhibition, and surface stabilization. It is liquid at room temperature, simplifying post-synthesis purification . With a high boiling point (364°C), OLA is ideal for high-temperature reactions, such as nanoparticle synthesis, where it acts as a solvent, reducing agent, and stabilizer . Its amine (-NH₂) group provides moderate binding affinity to metal surfaces, enabling controlled nucleation and growth of nanomaterials . Commercially available OLA (≥98% purity) is cost-effective but may contain impurities affecting reproducibility .

准备方法

合成路线和反应条件

油胺可以通过多种方法合成,包括腈的加氢和脂肪酸酰胺的还原。一种常用的方法是在钯碳等催化剂存在下对油腈进行加氢。 反应通常在高压和高温条件下进行,以获得所需的产品 .

工业生产方法

在工业生产中,油胺通常通过加氢从天然来源(如植物油)中得到的腈类化合物制备。该过程涉及油腈的催化加氢,油腈是从油酸的腈基团获得的。 反应条件包括高压和高温,以及使用合适的催化剂以确保高效转化 .

化学反应分析

反应类型

油胺会发生各种化学反应,包括:

氧化: 油胺可以被氧化形成相应的氧化物或其他含氧化合物。

还原: 它可以被还原形成饱和胺。

取代: 油胺可以参与取代反应,其中胺基被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用氢化铝锂等还原剂。

取代: 各种卤化剂可用于取代反应。

缩合: 羧酸和酰氯是常用的试剂.

主要产品

氧化: 氧化物和其他含氧化合物。

还原: 饱和胺。

取代: 卤代胺。

缩合: 酰胺.

科学研究应用

油胺在科学研究中有着广泛的应用,包括:

生物学: 油胺用于制备各种生物材料,并作为生物纳米粒子的稳定剂。

作用机制

油胺通过多种机制发挥作用,包括:

与金属离子的配位: 油胺可以与金属离子配位,影响纳米粒子的形成和稳定性。

表面钝化: 它充当表面钝化剂,防止纳米粒子聚集并增强其稳定性。

相似化合物的比较

Oleylamine vs. Trioctylphosphine (TOP)

TOP (C₂₄H₅₁P), a phosphine-based ligand, shares functional roles with OLA in nanoparticle synthesis but exhibits distinct chemical behaviors:

Key Findings :

- OLA’s amine group enables faster reaction kinetics due to higher proton affinity, favoring monodisperse nanocrystals .

- TOP’s phosphine group stabilizes smaller nanoparticles via stronger electron interactions, critical for quantum dot synthesis .

This compound vs. Oleic Acid

Oleic acid (carboxylic acid ligand) is often paired with OLA in nanoparticle synthesis:

Key Findings :

- Replacing OLA with oleic acid in CZTSe synthesis shifts morphology from nanowires to nanoparticles, highlighting OLA’s stronger stabilizing capability .

- OLA’s weaker binding to metal oxides necessitates co-surfactants like oleic acid for optimal nanoparticle dispersion .

This compound vs. Octadecylamine

Octadecylamine (C₁₈H₃₇NH₂), a saturated analog of OLA, shares structural similarities but differs in applications:

Key Findings :

- OLA’s unsaturated chain enhances fluidity and interaction with metal surfaces, improving corrosion inhibition .

- Octadecylamine is a minor impurity in commercial OLA but lacks its versatility in nanoparticle synthesis .

This compound vs. N-Oleoylethanolamine

N-Oleoylethanolamine (a bioactive lipid) differs fundamentally from OLA:

| Property | This compound (OLA) | N-Oleoylethanolamine |

|---|---|---|

| Structure | Primary amine | Ethanolamine derivative (amide bond) |

| Applications | Nanomaterials, corrosion inhibition | Lipid signaling, biomedical uses |

Data Tables

Table 1: Functional Group Impact on Nanoparticle Properties

Table 2: Application-Specific Performance

| Application | This compound Efficiency | Competing Compound Efficiency |

|---|---|---|

| Corrosion Inhibition | 95% at 100 ppm | Octadecylamine: <85% |

| Quantum Dot Synthesis | High monodispersity | TOP: Smaller but polydisperse |

生物活性

Oleylamine (OLA) is a long-chain primary amine with the chemical formula CHN. It has garnered significant attention in various fields, including nanotechnology, materials science, and biomedicine due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is primarily used as a surfactant and stabilizing agent in the synthesis of nanoparticles and other materials. Its amphiphilic nature allows it to interact with both polar and non-polar substances, making it an effective agent in various chemical reactions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 281.5 g/mol |

| Boiling Point | 360 °C |

| Density | 0.818 g/cm³ |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study focusing on its efficacy against bacterial strains, this compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxicity and Cell Viability

This compound's cytotoxic effects have been evaluated in several cell lines. A notable study assessed its impact on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound induces apoptosis in these cells, as evidenced by increased markers of apoptosis such as caspase activation and DNA fragmentation.

Case Study: this compound in Cancer Therapy

In a recent investigation, this compound was incorporated into lipid-based nanoparticles for targeted drug delivery in breast cancer treatment. The study found that this compound-enhanced nanoparticles significantly improved the bioavailability of chemotherapeutic agents while reducing systemic toxicity. This suggests potential applications in developing more effective cancer therapies.

Role in Nanoparticle Synthesis

This compound is widely used as a capping agent in the synthesis of metal nanoparticles. Its ability to stabilize nanoparticles during formation is crucial for controlling size and shape, which directly influences their biological activity.

Table 2: this compound in Nanoparticle Synthesis

| Nanoparticle Type | Size (nm) | Synthesis Method | Biological Application |

|---|---|---|---|

| Gold Nanoparticles | 10-50 | Chemical reduction | Drug delivery |

| Silver Nanoparticles | 20-100 | Green synthesis | Antimicrobial agents |

| Iron Oxide Nanoparticles | 5-20 | Co-precipitation | Magnetic resonance imaging |

Mechanistic Insights

The biological mechanisms underlying this compound's activity are complex and multifaceted. Studies employing spectroscopic techniques such as FTIR have shown that this compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. For instance, in a hybrid system with acetone, this compound facilitated the formation of nanoscale aggregates that exhibited unique photoluminescent properties, suggesting applications in biosensing technologies.

Aggregation-Induced Emission Behavior

Recent research highlighted the aggregation-induced emission (AIE) behavior of this compound when mixed with acetone. The study revealed that as the concentration of acetone increased, the emission color shifted from blue to red, indicating changes in molecular interactions and potential applications in optoelectronic devices.

常见问题

Basic Research Questions

Q. What is the role of oleylamine in nanoparticle synthesis, and how does it influence particle morphology?

this compound acts as a surfactant, stabilizer, and reducing agent in nanoparticle synthesis. Its long hydrocarbon chain prevents aggregation by steric stabilization, while its amine group facilitates metal ion reduction. For example, in FePt nanoparticle synthesis, this compound controls monodispersity (3–10 nm diameter, ±5% deviation) and enables self-assembly into superlattices . To replicate this, dissolve platinum acetylacetonate and iron pentacarbonyl in this compound/oleic acid mixtures under inert gas, followed by thermal decomposition at 200–300°C.

Q. How do impurities in technical-grade this compound (70%) affect experimental reproducibility?

Technical-grade this compound may contain unsaturated isomers or oxidation byproducts, altering reaction kinetics. Purify via vacuum distillation (boiling point: 330–340°C) or column chromatography using silica gel. Verify purity via gas chromatography-mass spectrometry (GC-MS) and adjust stoichiometry in protocols to account for active amine content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Store in airtight containers at –20°C to prevent oxidation. In case of spills, absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid. Refer to SDS guidelines for emergency procedures .

Q. Which solvents are compatible with this compound for colloidal synthesis?

this compound is miscible with nonpolar solvents (hexane, toluene) but immiscible with polar solvents (water, ethanol). For phase transfer, use ethanol as an antisolvent to precipitate nanoparticles. Solubility tests should precede synthesis to avoid phase separation .

Q. How can researchers purify this compound-contaminated reaction byproducts?

Separate nanoparticles via centrifugation (10,000–15,000 rpm, 20 min) and wash repeatedly with ethanol/hexane mixtures. Analyze supernatant purity using UV-Vis spectroscopy to confirm this compound removal .

Advanced Research Questions

Q. How to resolve contradictory reports on this compound’s role in controlling nanoparticle size distributions?

Discrepancies arise from varying precursor-to-oleylamine ratios, heating rates, or oxidation levels. Systematically vary this compound concentration (0.1–0.5 M) and monitor size via TEM. For FePt, a 1:1 molar ratio of Fe:Pt with 20% this compound yields 5 nm particles (±0.25 nm). Cross-validate with dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) .

Q. What advanced techniques characterize this compound’s surface-binding mechanisms in nanocrystal synthesis?

Use Fourier-transform infrared spectroscopy (FTIR) to identify amine-metal coordination (peaks at 1,640 cm⁻¹ for C=N stretching). X-ray photoelectron spectroscopy (XPS) quantifies surface ligand density, while thermogravimetric analysis (TGA) measures decomposition kinetics (weight loss at 250–400°C) .

Q. How to experimentally distinguish this compound’s catalytic vs. templating roles in anisotropic nanoparticle growth?

Conduct control experiments with alternative surfactants (e.g., octadecylamine) and track growth kinetics via in-situ UV-Vis. For gold nanorods, this compound’s selective binding to {100} facets induces anisotropic growth, confirmed by high-resolution TEM (HRTEM) and electron diffraction .

Q. What methodologies assess this compound’s thermal stability in high-temperature syntheses?

Perform TGA under nitrogen to determine decomposition onset (typically 200°C). Couple with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. For prolonged stability, use reflux systems with condensers to recycle evaporated this compound .

Q. How to optimize this compound-based reaction conditions using design of experiments (DOE)?

Apply a fractional factorial design to test variables: temperature (180–300°C), time (1–24 h), and this compound concentration (0.05–0.5 M). Use response surface methodology (RSM) to model particle size and crystallinity. Validate with X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .

属性

IUPAC Name |

(Z)-octadec-9-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWBTPVKHMVHM-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026933 | |

| Record name | (Z)-9-Octadecenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] | |

| Record name | 9-Octadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-9-Octadecenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0001 [mmHg] | |

| Record name | cis-9-Octadecenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-90-3, 1838-19-3 | |

| Record name | Oleylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-9-Octadecenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDQ1JWQ8DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-9-OCTADECENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。